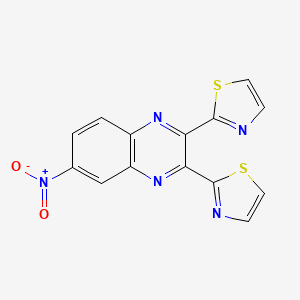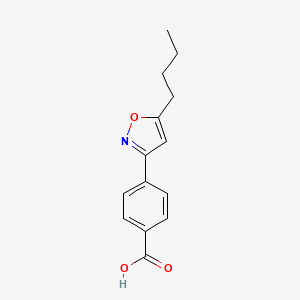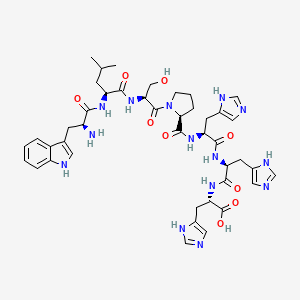![molecular formula C15H12BrNO B14198510 9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]- CAS No. 832691-02-8](/img/structure/B14198510.png)
9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]- is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and stability, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]- typically involves the bromination of 9H-carbazole. One common method is the reaction of 9H-carbazole with N-bromosuccinimide (NBS) in tetrahydrofuran at room temperature . This reaction selectively brominates the carbazole at the 3-position. The resulting compound can then be further modified by introducing the ethenyloxy methyl group through appropriate organic reactions.
Chemical Reactions Analysis
9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Scientific Research Applications
9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Mechanism of Action
The mechanism of action of 9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]- involves its interaction with molecular targets and pathways. For instance, some carbazole derivatives have been shown to activate the p53 pathway, leading to apoptosis and senescence in cancer cells . The compound’s electronic properties also make it suitable for use in electronic devices, where it functions as an electron donor or acceptor .
Comparison with Similar Compounds
9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]- can be compared with other carbazole derivatives such as:
3-Bromo-9H-carbazole: Similar in structure but lacks the ethenyloxy methyl group, making it less versatile in certain applications.
9-Ethyl-9H-carbazole-3-carbaldehyde: Another derivative with different functional groups, used in different applications such as anticancer research.
3-Bromo-9-methyl-9H-carbazole: Similar in structure but with a methyl group instead of the ethenyloxy methyl group, affecting its reactivity and applications.
The unique combination of the bromine atom and the ethenyloxy methyl group in 9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]- provides it with distinct properties that make it valuable in various fields of research and industry.
Properties
CAS No. |
832691-02-8 |
|---|---|
Molecular Formula |
C15H12BrNO |
Molecular Weight |
302.16 g/mol |
IUPAC Name |
3-bromo-9-(ethenoxymethyl)carbazole |
InChI |
InChI=1S/C15H12BrNO/c1-2-18-10-17-14-6-4-3-5-12(14)13-9-11(16)7-8-15(13)17/h2-9H,1,10H2 |
InChI Key |
POMHTOHJCBQVQS-UHFFFAOYSA-N |
Canonical SMILES |
C=COCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(10E)-10-{[2,6-Di(propan-2-yl)phenyl]imino}phenanthren-9(10H)-one](/img/structure/B14198433.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl-](/img/structure/B14198434.png)
![4-({4-[(2,4,6-Trimethylphenyl)methyl]pyrimidin-2-yl}amino)benzonitrile](/img/structure/B14198435.png)

![1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene](/img/structure/B14198449.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B14198451.png)
![Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate](/img/structure/B14198459.png)
![2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol](/img/structure/B14198467.png)

![1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole](/img/structure/B14198484.png)
![2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate](/img/structure/B14198495.png)
![9-Chlorobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B14198499.png)
![2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198506.png)

